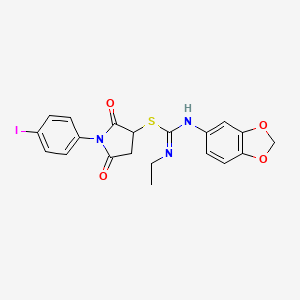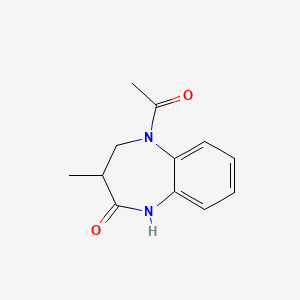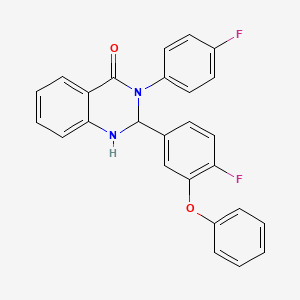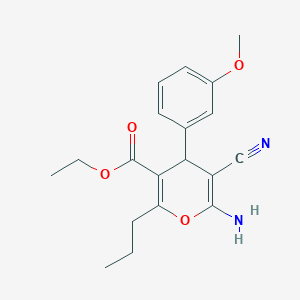
1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is a complex organic compound that features a benzodioxole ring, an iodophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Iodophenyl Group: This step often involves iodination reactions using reagents like iodine and an oxidizing agent.
Synthesis of the Pyrrolidinone Moiety: This can be synthesized through the reaction of succinic anhydride with amines.
Coupling Reactions: The final step involves coupling the benzodioxole, iodophenyl, and pyrrolidinone intermediates under specific conditions, such as using a base and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the imidamide group.
Substitution: The iodophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as amides or thioethers.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers for advanced material applications.
Biology
Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Sensors: Can be used in the development of chemical sensors due to its reactivity.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. For example, the benzodioxole ring can interact with aromatic residues in proteins, while the iodophenyl group can participate in halogen bonding. The pyrrolidinone moiety can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-METHYL-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE
- **(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE
Uniqueness
The presence of the iodophenyl group in (E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE makes it unique compared to its analogs with different halogen substitutions
Properties
Molecular Formula |
C20H18IN3O4S |
|---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl] N-(1,3-benzodioxol-5-yl)-N'-ethylcarbamimidothioate |
InChI |
InChI=1S/C20H18IN3O4S/c1-2-22-20(23-13-5-8-15-16(9-13)28-11-27-15)29-17-10-18(25)24(19(17)26)14-6-3-12(21)4-7-14/h3-9,17H,2,10-11H2,1H3,(H,22,23) |
InChI Key |
GXOZSZYEQXGUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B11516893.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11516895.png)
![2-{[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11516901.png)
![8-methyl-7H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole 3,6-dioxide (non-preferred name)](/img/structure/B11516905.png)
![6-Amino-4-[4-(dimethylamino)phenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11516934.png)


![4-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B11516961.png)

![(7E)-2-[(4-cyanobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11516979.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11516981.png)
![N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11516983.png)

![2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B11516991.png)
